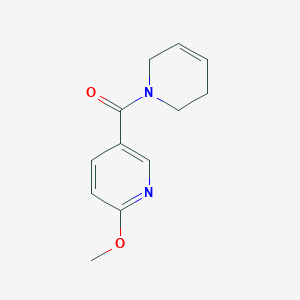
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone, also known as J147, is a synthetic compound that has shown promising results in various scientific research studies. It has gained significant attention in the scientific community due to its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone's mechanism of action is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. It has been found to increase the expression of genes involved in mitochondrial function, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the production of ATP, reduce oxidative stress, and improve mitochondrial function. Additionally, this compound has been shown to increase the levels of neurotrophic factors and enhance synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone. One area of focus is the development of this compound analogs that may have improved efficacy or pharmacokinetic properties. Additionally, further studies are needed to fully understand this compound's mechanism of action and to determine its potential use in treating other neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone involves the condensation of two compounds, curcumin and cyclohexyl bisphenol A. The reaction takes place in the presence of a base and a solvent, resulting in the formation of this compound. This synthesis method has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone has been extensively studied for its potential use in treating Alzheimer's disease. It has been found to improve cognitive function and reduce amyloid-beta levels in animal models of the disease. Additionally, this compound has been shown to have neuroprotective effects and enhance synaptic plasticity.
Propriétés
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-6-5-10(9-13-11)12(15)14-7-3-2-4-8-14/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKFSMGRYJWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)
![2-[(4-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2609712.png)
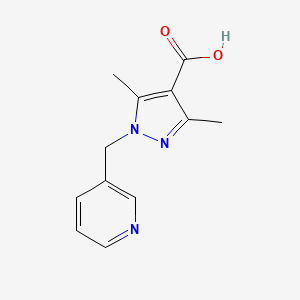

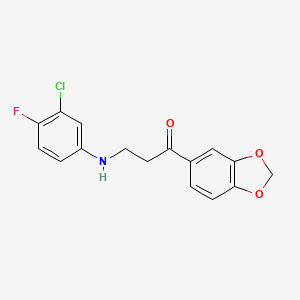
![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)
![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)
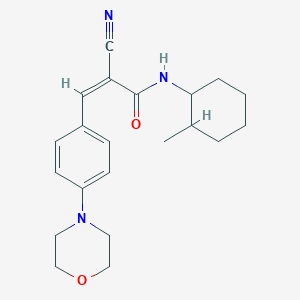
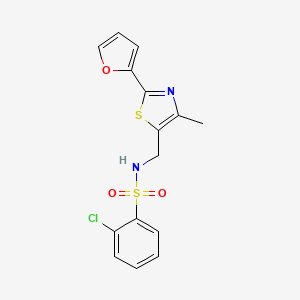
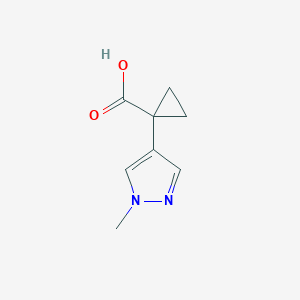
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)